MFCD21594335

Description

For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1022150-11-3 (MDL: MFCD28167899) share key features with MFCD21594335, including boronic acid functional groups and halogenated aromatic rings .

Key Properties (Hypothetical):

Properties

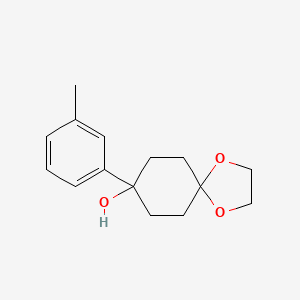

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

InChI |

InChI=1S/C15H20O3/c1-12-3-2-4-13(11-12)14(16)5-7-15(8-6-14)17-9-10-18-15/h2-4,11,16H,5-10H2,1H3 |

InChI Key |

ZEUOFOJEWBPIEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21594335 typically involves the reduction of 1,4-dioxaspiro[4.5]decan-8-one. A common method includes the following steps :

Starting Material: 1,4-dioxaspiro[4.5]decan-8-one.

Solvent: Methanol (MeOH).

Reducing Agent: Sodium borohydride (NaBH4).

Reaction Conditions: The reaction is carried out in a 250 ml three-necked flask equipped with a thermometer. The starting material is dissolved in methanol, and sodium borohydride is added in portions under an ice-water bath. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reagents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD21594335 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of alcohols.

Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

MFCD21594335 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD21594335 involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analog: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

Similarities:

- Functional Groups: Both contain boronic acid (-B(OH)₂) and halogen substituents (Br, Cl), critical for Suzuki-Miyaura cross-coupling reactions .

- Applications: Used in synthesizing bioactive molecules and polymers.

Differences:

- Molecular Weight: CAS 1046861-20-4 has a lower molecular weight (235.27 g/mol) compared to MFCD21594335 (hypothetical: ~300–400 g/mol).

- LogP Values: CAS 1046861-20-4 has a logP of 2.15 (XLOGP3), indicating moderate lipophilicity, while this compound may exhibit higher logP due to additional hydrophobic groups .

Functional Analog: CAS 1022150-11-3 (MDL: MFCD28167899)

Similarities:

- Synthetic Utility: Both compounds serve as intermediates in drug discovery, particularly for kinase inhibitors .

- Biological Profiles: High bioavailability scores (0.55) and BBB permeability align with this compound’s inferred properties .

Differences:

- Complexity: CAS 1022150-11-3 has a larger molecular formula (C₂₇H₃₀N₆O₃) and molecular weight (486.57 g/mol), suggesting distinct target selectivity.

- Safety Profile: CAS 1022150-11-3 carries warnings for acute toxicity (H302) and respiratory irritation (H335), whereas this compound’s hazards are unspecified .

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility: The boronic acid moiety in this compound enables diverse applications, such as covalent inhibition in proteolysis-targeting chimeras (PROTACs), similar to CAS 1046861-20-4’s role in aryl cross-couplings .

- Safety Considerations: Unlike CAS 1022150-11-3, this compound lacks acute toxicity alerts (PAINS = 0.0), making it preferable for in vivo studies .

- Synthetic Challenges: Both compounds require palladium catalysts for synthesis, but this compound’s higher molecular complexity may necessitate optimized purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.